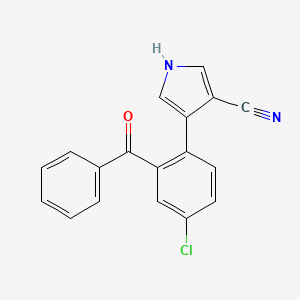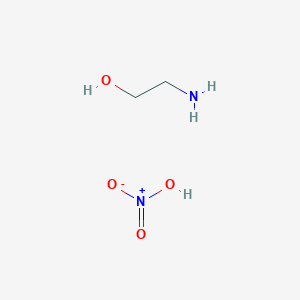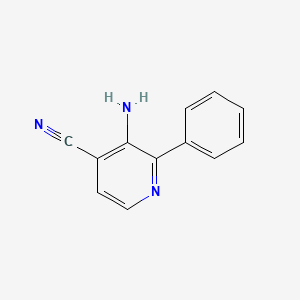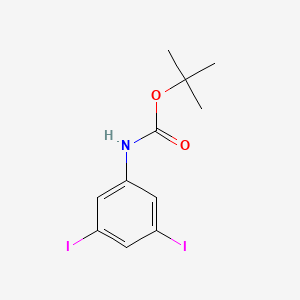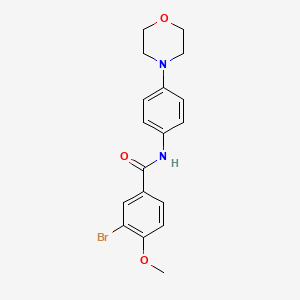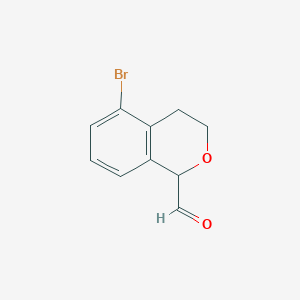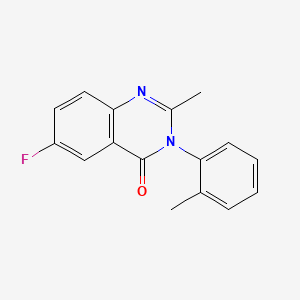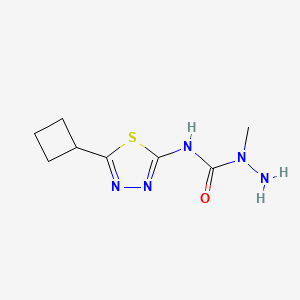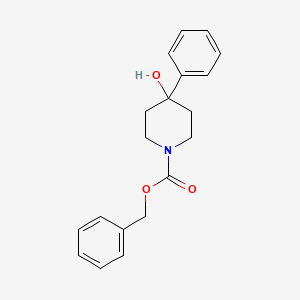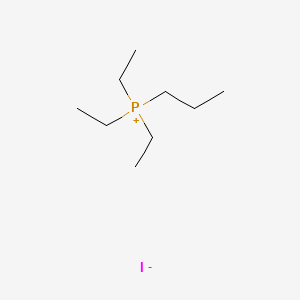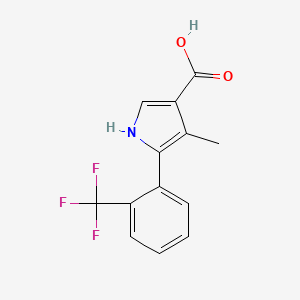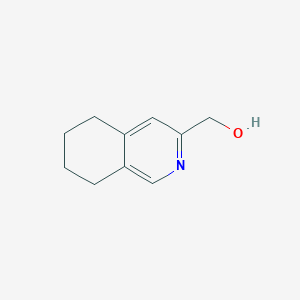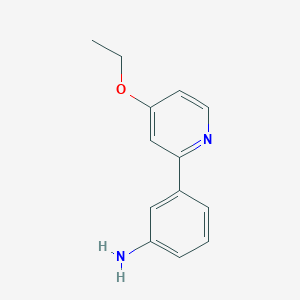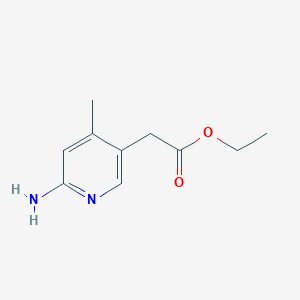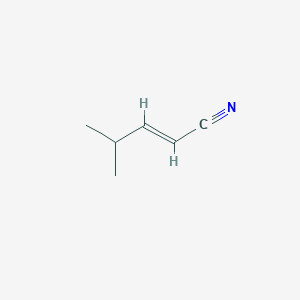
2-Pentenenitrile, 4-methyl-, (2E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentenenitrile, 4-methyl-, (2E)- is an organic compound with the molecular formula C₆H₉N. It is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a carbon chain. This compound is also known by its IUPAC name, (2E)-4-methyl-2-pentenenitrile .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Pentenenitrile, 4-methyl-, (2E)- can be synthesized through various methods. One common approach involves the reaction of 2-pentenenitrile with methylating agents under controlled conditions . Another method includes the reaction of 2-pentenenitrile with trimethyl or triethyl orthoformate in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of 2-Pentenenitrile, 4-methyl-, (2E)- typically involves large-scale chemical reactions using similar synthetic routes but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentenenitrile, 4-methyl-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of 2-Pentenenitrile, 4-methyl-, (2E)-.
Reduction: 4-Methyl-2-pentylamine.
Substitution: Products with different functional groups replacing the cyano group.
Applications De Recherche Scientifique
2-Pentenenitrile, 4-methyl-, (2E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pentenenitrile, 4-methyl-, (2E)- involves its interaction with molecular targets, primarily through its cyano group. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-pentenenitrile
- 3-Pentenenitrile
- 4-Methylpentanenitrile
- 2-Pentenenitrile
Uniqueness
2-Pentenenitrile, 4-methyl-, (2E)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C6H9N |
|---|---|
Poids moléculaire |
95.14 g/mol |
Nom IUPAC |
(E)-4-methylpent-2-enenitrile |
InChI |
InChI=1S/C6H9N/c1-6(2)4-3-5-7/h3-4,6H,1-2H3/b4-3+ |
Clé InChI |
YZRARHFKUZRMCC-ONEGZZNKSA-N |
SMILES isomérique |
CC(C)/C=C/C#N |
SMILES canonique |
CC(C)C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


